![molecular formula C21H22F4N2O4 B456203 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456203.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE
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Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE involves multiple steps, starting from the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the Pyrazole Core: The pyrazole core is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using difluoromethylating agents under controlled conditions.
Attachment of the Furoyl Group: The furoyl group is attached via an esterification reaction with the appropriate furoyl chloride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant bacteria.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in biological processes, such as bacterial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways related to inflammation, cell growth, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)pyrazole: Known for its antimicrobial properties and used in similar applications.
5,5′-bis(trifluoromethyl)-2,2′-bipyridine: Utilized as a catalyst in various chemical reactions.
Uniqueness
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H22F4N2O4 |
---|---|
Molecular Weight |
442.4g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C21H22F4N2O4/c1-11(2)14-6-4-12(3)8-17(14)30-10-13-5-7-16(31-13)19(28)27-21(29,20(24)25)9-15(26-27)18(22)23/h4-8,11,18,20,29H,9-10H2,1-3H3 |
InChI Key |
BKPKOMQXPICDOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Origin of Product |
United States |
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